2-Butynyl acetate

描述

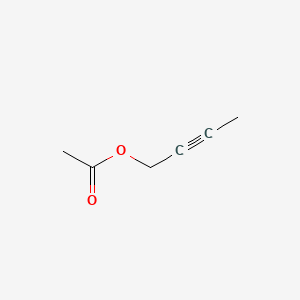

2-Butynyl acetate is an organic compound with the molecular formula C6H8O2. It is an ester formed from the reaction of 2-butyn-1-ol and acetic acid. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

准备方法

Synthetic Routes and Reaction Conditions: 2-Butynyl acetate can be synthesized through the esterification of 2-butyn-1-ol with acetic acid in the presence of a catalyst, typically sulfuric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .

Industrial Production Methods: In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to drive the equilibrium towards the formation of the ester. The product is then purified through distillation .

化学反应分析

Types of Reactions: 2-Butynyl acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form acetic acid and other by-products.

Reduction: The compound can be reduced to form 2-butyn-1-ol.

Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Acetic acid and other oxidized derivatives.

Reduction: 2-butyn-1-ol.

Substitution: Various substituted esters depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

2-Butynyl acetate is characterized by the molecular formula and is known for its distinct structure, comprising a butynyl group attached to an acetate moiety. Its properties include:

- Boiling Point : Approximately 140 °C

- Density : 0.92 g/cm³

- Solubility : Soluble in organic solvents like ethanol and ether, but less soluble in water.

These properties make it suitable for various applications where solubility and volatility are critical.

Chemical Synthesis

This compound serves as a valuable intermediate in organic synthesis. It is utilized in the production of other chemical compounds through reactions such as:

- Nucleophilic Substitution : It can undergo nucleophilic attack due to the electrophilic nature of the carbonyl carbon.

- Esterification Reactions : It can react with alcohols to form larger esters, which are useful in the production of fragrances and flavoring agents.

Pharmaceutical Applications

Recent studies have highlighted the potential of this compound in pharmaceutical research:

- Synthesis of Pharmacologically Active Compounds : It has been used as a precursor in synthesizing various bioactive molecules. For instance, derivatives of this compound have shown promising antispasmodic and anti-cholinergic activities when tested against standard drugs like Papaverine and Dicyclomine .

- Drug Delivery Systems : Its properties allow it to be incorporated into drug delivery systems where controlled release is necessary.

Industrial Applications

This compound finds extensive use in several industrial processes:

- Solvent in Coatings and Adhesives : It is employed as a solvent in paints, coatings, and adhesives due to its ability to dissolve a wide range of substances while providing good evaporation rates .

- Textile Industry : Used in dyeing and finishing processes, it aids in achieving desired textures and colors on fabrics.

Case Study 1: Antispasmodic Activity

A study conducted on various derivatives of this compound demonstrated significant antispasmodic effects when tested on isolated Wistar rat ileum. The results indicated that compounds derived from this compound exhibited comparable potency to established antispasmodic drugs, suggesting its potential therapeutic applications .

Case Study 2: Solvent Efficacy

In industrial settings, the use of this compound as a solvent was evaluated for its effectiveness in paint formulations. The results showed that it provided excellent solubility for pigments while maintaining a favorable drying time, making it an ideal candidate for high-performance coatings .

作用机制

The mechanism of action of 2-butynyl acetate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for esterases, leading to the release of acetic acid and 2-butyn-1-ol. These products can then participate in further biochemical pathways. The compound’s reactivity is primarily due to the presence of the ester functional group, which can undergo hydrolysis and other reactions .

相似化合物的比较

- Butyl acetate

- Ethyl acetate

- Methyl acetate

Comparison: 2-Butynyl acetate is unique due to the presence of the triple bond in its structure, which imparts different reactivity compared to other esters like butyl acetate, ethyl acetate, and methyl acetate. This triple bond allows for additional types of chemical reactions, such as alkyne-specific reactions, making it a valuable compound in organic synthesis .

生物活性

2-Butynyl acetate, a compound with the molecular formula CHO, is an ester derivative of butyn-2-ol and acetic acid. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and agriculture. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and applications.

- Molecular Weight : 100.12 g/mol

- Density : 0.81 g/cm³

- Boiling Point : Approximately 118 °C

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities that may be beneficial in therapeutic contexts:

- Antidiabetic Potential : A study utilizing molecular docking simulations highlighted that certain derivatives of this compound demonstrated significant binding affinities to proteins involved in glucose metabolism. This suggests potential as a lead compound for developing antidiabetic agents .

- Analgesic and Anti-inflammatory Effects : In a series of experiments, derivatives synthesized from this compound were evaluated for their analgesic and anti-inflammatory properties. Some compounds showed promising results comparable to established anti-inflammatory drugs like Diclofenac sodium, indicating a possible application in pain management therapies .

- Insecticidal Activity : Preliminary studies have suggested that this compound possesses insecticidal properties, making it a candidate for use in agricultural applications as a natural pesticide .

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including:

- Esterification Reaction : The direct reaction between butyn-2-ol and acetic acid under acidic conditions.

- Catalytic Methods : Utilizing catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction efficiency.

Case Study 1: Antidiabetic Activity

A recent study explored the antidiabetic potential of various acetates, including this compound. Molecular docking revealed that it could inhibit specific enzymes related to glucose metabolism, potentially leading to lower blood sugar levels. The study compared the binding affinities with metformin, showcasing enhanced efficacy in some derivatives .

Case Study 2: Analgesic Properties

In another investigation, a series of substituted benzeneacetic acid derivatives containing this compound were synthesized and evaluated for analgesic activity. The results indicated that certain modifications led to compounds with significantly higher potency than traditional analgesics .

Table: Summary of Biological Activities

属性

IUPAC Name |

but-2-ynyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMZQEFXKCGILJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427046 | |

| Record name | 2-BUTYNYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34485-37-5 | |

| Record name | 2-BUTYNYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。